Stereochemical Specificity: (S)- vs. (R)-Enantiomer RIP1 Target Engagement
In a direct head-to-head comparison, the (S)-enantiomer (compound 9, CAS 199613-85-9 scaffold) demonstrated potent RIP1 kinase domain binding, while the (R)-enantiomer (compound 12) was completely devoid of activity [1]. This establishes absolute stereochemical requirement for target engagement.
| Evidence Dimension | RIP1 kinase domain (residues 1–375) fluorescence polarization (FP) binding affinity |
|---|---|
| Target Compound Data | (S)-enantiomer (compound 9): FP IC₅₀ = 32 ± 5.8 nM; ADP-Glo IC₅₀ = 16 ± 14 nM; U937 cellular necroptosis IC₅₀ = 200 ± 37 nM |
| Comparator Or Baseline | (R)-enantiomer (compound 12): FP IC₅₀ > 10,000 nM; U937 cellular IC₅₀ > 10,000 nM |
| Quantified Difference | >312-fold difference in FP binding affinity; (R)-enantiomer completely inactive at highest concentration tested |
| Conditions | RIP1 FP binding assay (kinase domain 1–375); ADP-Glo functional biochemical assay; U937 human monocytic cell necroptosis model (TNF + zVAD.fmk induction); IC₅₀ values are averages of ≥2 determinations |
Why This Matters
Procurement of the racemate or incorrect enantiomer will result in total loss of RIP1 target engagement, making stereochemical purity non-negotiable for any RIP1-directed research or development program.
- [1] Harris, P. A.; King, B. W.; Bandyopadhyay, D.; et al. J. Med. Chem. 2016, 59 (5), 2163–2178. Table 1, pp. 2166–2167. Data for compounds 9 (S) and 12 (R). DOI: 10.1021/acs.jmedchem.5b01898. View Source
